Milategrast
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Milategrast is a small molecule drug that functions as an integrin antagonist. It was initially developed by Eisai Co., Ltd. and is currently under investigation for its potential therapeutic applications in treating inflammatory bowel diseases, such as ulcerative colitis and Crohn’s disease . The compound is known for its ability to inhibit the adhesion and infiltration of leukocytes into inflamed tissues, thereby exhibiting significant anti-inflammatory effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Milategrast can be synthesized through a multi-step organic synthesis process. The key steps involve the formation of the piperazine ring and the attachment of the cyclopropylmethyl and tetramethylcyclohexyl groups. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring high purity and yield, and implementing stringent quality control measures. The compound is typically produced in solid form and stored under specific conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions: Milategrast undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Substitution reactions can be used to introduce different substituents onto the piperazine ring or the phenyl ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further investigated for their biological activities .
Applications De Recherche Scientifique
Chemistry: Used as a model compound to study integrin antagonism and leukocyte adhesion inhibition.
Biology: Investigated for its effects on cell adhesion and migration, particularly in leukocytes.
Medicine: Explored as a therapeutic agent for treating inflammatory bowel diseases, rheumatoid arthritis, psoriasis, and other autoimmune diseases
Mécanisme D'action
Milategrast exerts its effects by inhibiting the interaction between calreticulin and integrin α4, which are involved in the adhesion and infiltration of leukocytes into inflamed tissues. By blocking this interaction, this compound reduces the migration of leukocytes to the site of inflammation, thereby exhibiting anti-inflammatory effects . This mechanism is particularly beneficial in treating conditions characterized by excessive leukocyte infiltration, such as inflammatory bowel diseases .
Comparaison Avec Des Composés Similaires
Vedolizumab: A monoclonal antibody that targets integrin α4β7 and is used for treating inflammatory bowel diseases.
Uniqueness of Milategrast: this compound is unique in its specific inhibition of the calreticulin-integrin α4 interaction, which is not targeted by other integrin antagonists. This unique mechanism of action provides a distinct therapeutic advantage in reducing leukocyte infiltration and inflammation .
Propriétés
Numéro CAS |
859217-52-0 |
---|---|
Formule moléculaire |
C24H38N2 |
Poids moléculaire |
354.6 g/mol |
Nom IUPAC |
1-(cyclopropylmethyl)-4-[2-(3,3,5,5-tetramethylcyclohexyl)phenyl]piperazine |
InChI |
InChI=1S/C24H38N2/c1-23(2)15-20(16-24(3,4)18-23)21-7-5-6-8-22(21)26-13-11-25(12-14-26)17-19-9-10-19/h5-8,19-20H,9-18H2,1-4H3 |
Clé InChI |
PGWIKFFLIJECAM-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(C1)(C)C)C2=CC=CC=C2N3CCN(CC3)CC4CC4)C |
SMILES canonique |
CC1(CC(CC(C1)(C)C)C2=CC=CC=C2N3CCN(CC3)CC4CC4)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Milategrast |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.